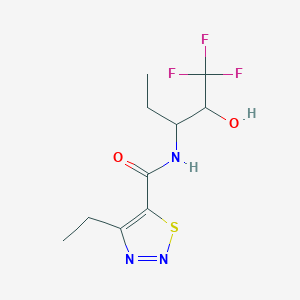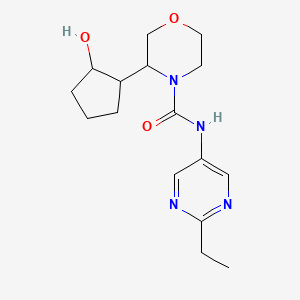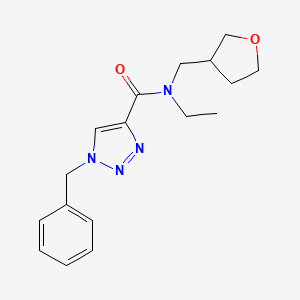
4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of 4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 1,1,1-trifluoro-2-hydroxy-3-pentanone with thiosemicarbazide to form the intermediate thiadiazole ring. This intermediate is then further reacted with ethyl chloroformate to introduce the ethyl group at the 4-position of the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiadiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the death of microbial or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the type of cells or organisms being studied .
Comparison with Similar Compounds
4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:
1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities, similar to the compound .
1,2,4-thiadiazole: Exhibits antiviral and anti-inflammatory properties.
1,2,5-thiadiazole: Used in the development of new materials with unique electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .
Properties
IUPAC Name |
4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2S/c1-3-5-7(19-16-15-5)9(18)14-6(4-2)8(17)10(11,12)13/h6,8,17H,3-4H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWNDXPMYAKRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC(CC)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]-3-phenylbutan-1-one](/img/structure/B7055619.png)
![1-benzothiophen-2-yl-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7055627.png)
![(4-chloro-1-methylpyrrol-2-yl)-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]methanone](/img/structure/B7055635.png)

![1-[2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B7055653.png)
![[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B7055658.png)
![6-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carbonyl)pyridine-3-carbonitrile](/img/structure/B7055659.png)
![N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylcarbamoylamino)cyclopentane-1-carboxamide](/img/structure/B7055673.png)

![N-cyclopropyl-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-(oxolan-3-ylmethyl)benzamide](/img/structure/B7055689.png)

![[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B7055701.png)
![4-[2-Methyl-1-oxo-1-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-2-yl]oxybenzonitrile](/img/structure/B7055706.png)
![N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7055714.png)
